

An In-depth Technical Guide to 3-Phenylpropylamine (CAS 2038-57-5)

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Compound of Interest

Compound Name: 3-Phenylpropylamine

Cat. No.: B116678

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Introduction

3-Phenylpropylamine, with the CAS registry number 2038-57-5, is a primary amine belonging to the phenylalkylamine class of organic compounds. Structurally, it is characterized by a phenyl group attached to a propyl amine chain. This compound serves as a valuable building block in organic synthesis and is a key precursor in the manufacturing of various pharmaceuticals.^{[1][2][3][4]} Its biological activity, primarily as a monoamine releasing agent, makes it a compound of significant interest in the fields of medicinal chemistry and pharmacology.^[4] This technical guide provides a comprehensive overview of the properties, synthesis, and biological significance of **3-phenylpropylamine**.

Chemical and Physical Properties

3-Phenylpropylamine is a colorless to light yellow liquid at room temperature, exhibiting a characteristic amine-like odor.^{[1][5][6][7]} It is air-sensitive and should be stored under an inert atmosphere.^{[1][5]} The compound is soluble in organic solvents such as chloroform and ethyl acetate but is not miscible with water.^{[1][2][6][8]}

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **3-phenylpropylamine**.

Identifier	Value
CAS Number	2038-57-5[1][5][9]
Molecular Formula	C ₉ H ₁₃ N[1][5][9]
Molecular Weight	135.21 g/mol [1][5][9]
IUPAC Name	3-phenylpropan-1-amine[1][7]
Synonyms	Benzenepropanamine, gamma- Phenylpropylamine, Hydrocinnamylamine[1][10]
InChI Key	LYUQWQRTDLVQGA-UHFFFAOYSA-N[1][9]
SMILES	NCCCC1=CC=CC=C1[1]
Property	Value
Appearance	Colorless to light yellow clear liquid[5][6]
Odor	Amine-like[1]
Boiling Point	220-221 °C[1][9]
Density	0.949 - 0.951 g/mL at 25 °C[1][9]
Refractive Index (n _{20/D})	1.524 - 1.525[1][9]
Flash Point	90-91 °C (closed cup)[5][9]
pKa	10.39 (at 25 °C)[2][6]
Solubility	Soluble in chloroform, ethyl acetate; not miscible in water[1][6][8]
Vapor Density	4.66[11]

Experimental Protocols

Synthesis of 3-Phenylpropylamine via Gabriel Synthesis

A common and effective method for the synthesis of **3-phenylpropylamine** involves a variation of the Gabriel synthesis, followed by hydrazinolysis. This multi-step process begins with the

reaction of 3-phenylpropanol with a chlorinating agent, followed by reaction with a phthalimide salt and subsequent hydrazinolysis to yield the final product.

Step A: Synthesis of 1-chloro-3-phenylpropane

- To a reactor, add thionyl chloride.
- Slowly add 3-phenylpropanol to the thionyl chloride. The molar ratio of thionyl chloride to 3-phenylpropanol can range from 1:1 to 8:1.
- The reaction can be carried out in a solvent such as N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane, or chloroform.
- After the reaction is complete, the excess thionyl chloride and solvent are removed, typically by distillation, to yield 1-chloro-3-phenylpropane.

Step B: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione

- In a reactor, combine a phthalimide salt (e.g., potassium phthalimide), an alkali (e.g., potassium carbonate), and a suitable solvent like DMF.
- Add the 1-chloro-3-phenylpropane from Step A to the mixture. The molar ratio of phthalimide salt, alkali, and 1-chloro-3-phenylpropane is typically around 1:1:1 to 4:4:1.
- Heat the reaction mixture (e.g., to 90°C) and stir for an extended period (e.g., 30 hours).
- After cooling, the product is precipitated by pouring the reaction mixture into water. The solid product is collected by filtration.

Step C: Synthesis of **3-Phenylpropylamine**

- Dissolve the 2-(3-phenylpropyl)isoindoline-1,3-dione from Step B in an alcohol solvent, such as methanol or ethanol.
- Add hydrazine hydrate (e.g., 80% solution) to the mixture. The molar ratio of hydrazine hydrate to the phthalimide derivative is typically between 1:1 and 4:1.
- Reflux the reaction mixture for several hours (e.g., 20-26 hours).

- Cool the reaction mixture and acidify with hydrochloric acid.
- Filter the mixture to remove the phthalhydrazide byproduct.
- The aqueous phase is then made alkaline with a sodium hydroxide solution.
- The liberated **3-phenylpropylamine** is extracted with an organic solvent.
- The crude product can be purified by recrystallization to yield solid **3-phenylpropylamine**.

Role in Pharmaceutical Synthesis: Precursor to Fluoxetine

3-Phenylpropylamine derivatives are crucial intermediates in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. A common synthetic route involves the etherification of a hydroxylated N-methylated derivative of **3-phenylpropylamine**.

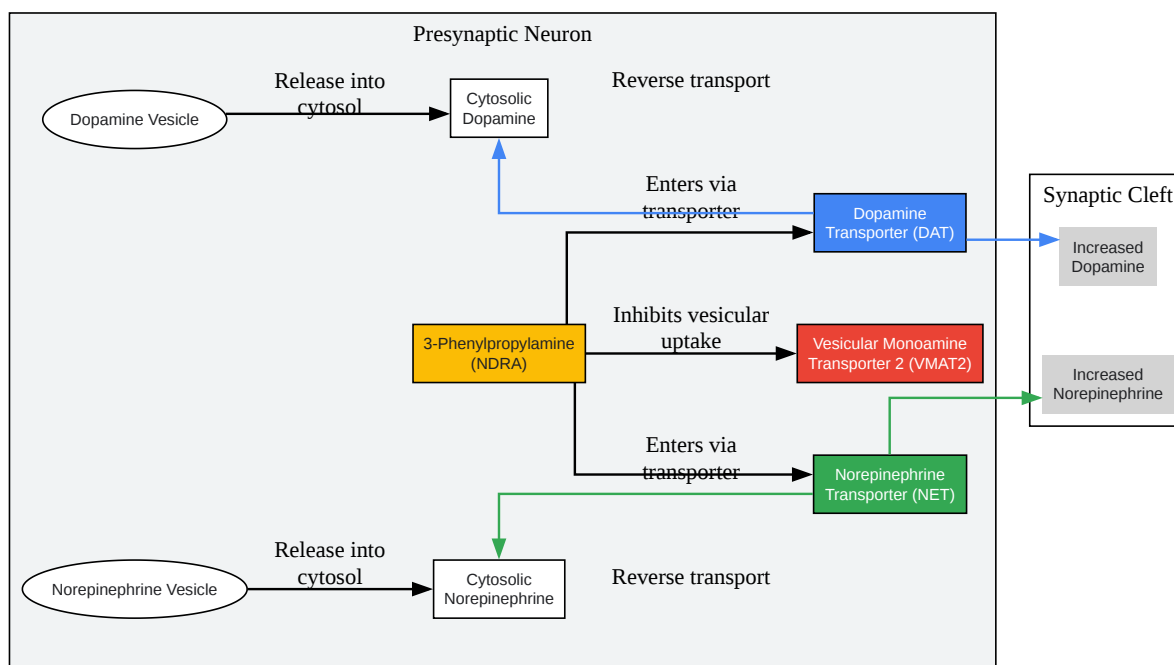
Synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-**3-phenylpropylamine** (Fluoxetine base)

- Start with N-methyl-3-hydroxy-**3-phenylpropylamine**.
- This intermediate is reacted with 1-chloro-4-trifluoromethylbenzene.
- The reaction is carried out in a high-boiling solvent such as N-methylpyrrolidone or sulfolane.
- A strong base, like potassium t-butoxide or potassium hydroxide, is used to facilitate the etherification.
- The reaction is typically heated (e.g., 80°C) to proceed.
- After the reaction is complete, the mixture is worked up by partitioning between water and an organic solvent.
- The organic layer containing the fluoxetine base is separated, washed, and the solvent is removed.
- The resulting base can then be converted to its hydrochloride salt, fluoxetine hydrochloride, by treatment with hydrochloric acid.

Biological Activity and Signaling Pathways

3-Phenylpropylamine is known to act as a norepinephrine-dopamine releasing agent (NDRA). [4] This means it can induce the release of these monoamine neurotransmitters from presynaptic neurons, thereby increasing their concentration in the synaptic cleft. This mechanism is shared by other well-known stimulants like amphetamine. [12] The activity of **3-phenylpropylamine** is, however, reported to be less potent than phenethylamine, with a preference for norepinephrine release over dopamine release. [4]

The signaling pathway for a typical norepinephrine-dopamine releasing agent involves interaction with monoamine transporters and vesicular storage.

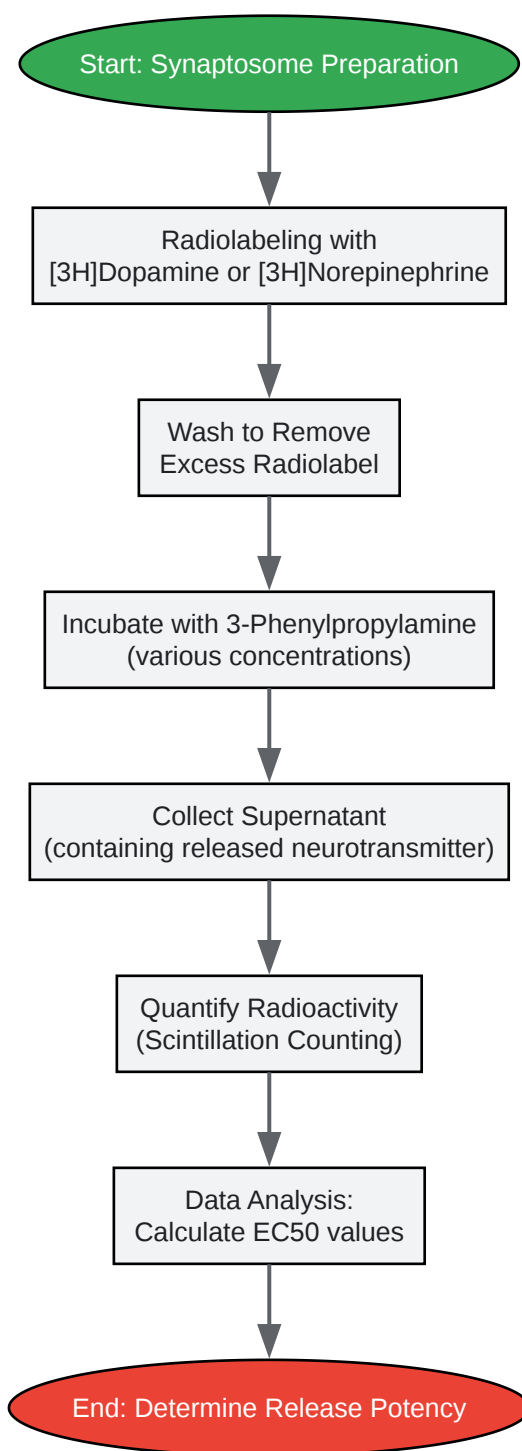


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Caption: Hypothesized signaling pathway for **3-Phenylpropylamine** as an NDRA.

Experimental Workflow for Assessing Monoamine Releasing Activity

The evaluation of a compound's potential as a monoamine releasing agent typically involves in vitro assays using synaptosomes, which are isolated nerve terminals.



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Caption: General experimental workflow for a monoamine release assay.

Safety and Handling

3-Phenylpropylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][11] It is also harmful if swallowed, in contact with skin, or if inhaled.[5] It is a combustible liquid.[1][5] When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including gloves, goggles, and a face shield.[9] Work should be conducted in a well-ventilated area.[5][10] It is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[1]

Conclusion

3-Phenylpropylamine is a versatile chemical with significant applications in the pharmaceutical industry. Its role as a precursor to important drugs and its inherent biological activity as a monoamine releasing agent underscore its importance in drug discovery and development. A thorough understanding of its chemical and physical properties, synthetic routes, and biological mechanisms of action, as outlined in this guide, is essential for researchers and scientists working with this compound. Proper safety precautions are paramount when handling this corrosive and combustible substance.

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